Product packaging for 6-Bromo-7-fluoro-1-methyl-indazol-3-amine(Cat. No.:)

6-Bromo-7-fluoro-1-methyl-indazol-3-amine

Cat. No.: B13930447
M. Wt: 244.06 g/mol
InChI Key: CLXNFISOMXHVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-7-fluoro-1-methyl-indazol-3-amine is a halogenated indazole derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. Its core structure, the 1H-indazole-3-amine, is recognized as an effective hinge-binding fragment in the design of kinase inhibitors . The strategic bromo and fluoro substituents on the aromatic ring system make this compound a valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to explore structure-activity relationships in drug discovery programs . This compound is of significant interest in anticancer research. Indazole derivatives have demonstrated potent inhibitory activities against various human cancer cell lines, including chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2) cells . The molecular scaffold is a featured component in several clinical and investigational therapeutics, such as the multi-kinase inhibitors Linifanib and Pazopanib, highlighting the therapeutic relevance of substituted indazole cores in developing effective and selective anticancer agents . Application Note: This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrFN3 B13930447 6-Bromo-7-fluoro-1-methyl-indazol-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrFN3

Molecular Weight

244.06 g/mol

IUPAC Name

6-bromo-7-fluoro-1-methylindazol-3-amine

InChI

InChI=1S/C8H7BrFN3/c1-13-7-4(8(11)12-13)2-3-5(9)6(7)10/h2-3H,1H3,(H2,11,12)

InChI Key

CLXNFISOMXHVSR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2F)Br)C(=N1)N

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 7 Fluoro 1 Methyl Indazol 3 Amine and Analogues

Retrosynthetic Strategies for Substituted Indazole-3-amines

A retrosynthetic analysis of 6-Bromo-7-fluoro-1-methyl-indazol-3-amine identifies several key bond disconnections that inform potential forward synthetic routes. The primary strategic disconnections are:

C-N Bond (Methyl Group): The bond between the indazole N1 nitrogen and the methyl group can be disconnected, leading to the precursor 6-bromo-7-fluoro-1H-indazol-3-amine. This suggests a late-stage N-methylation step.

Indazole Ring System: The indazole core itself can be disconnected. A common and effective strategy for forming 3-aminoindazoles is the cyclization of an ortho-halobenzonitrile precursor with hydrazine. organic-chemistry.orgresearchgate.net This points to a 2-bromo-3-fluoro-6-cyanophenyl precursor or a related dihalobenzonitrile.

C-Br and C-F Bonds: The bromine and fluorine atoms on the benzene (B151609) ring are typically introduced either by direct halogenation of an indazole core or, more commonly, by using a pre-halogenated starting material for the cyclization reaction.

This analysis suggests a logical forward synthesis beginning with a di-halogenated benzonitrile, followed by hydrazine-mediated cyclization to form the indazole ring, and concluding with a regioselective N-methylation to install the methyl group at the N1 position.

Development and Optimization of Classical Synthesis Routes

Classical synthesis routes focus on the stepwise construction and functionalization of the indazole core, with significant research dedicated to optimizing reaction conditions for yield and regioselectivity.

The introduction of halogen atoms onto the indazole ring is a critical step that significantly influences the molecule's biological activity. nih.gov While direct fluorination is less common, the synthesis often starts with a fluorinated precursor. acs.orgnih.govsmolecule.com Regioselective bromination, however, is a widely studied transformation.

Direct C-H bromination of the indazole nucleus can be achieved using various brominating agents. N-bromosuccinimide (NBS) is a common reagent for this purpose. nih.gov The regioselectivity of the halogenation is highly dependent on the existing substituents on the indazole ring and the reaction conditions. For instance, a direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using NBS. rsc.orgnih.gov In some cases, metal-free conditions can be employed, offering an environmentally friendly approach. nih.govresearchgate.net The reactivity of different positions on the indazole ring can be tuned; for example, bromination can be followed by chlorination to produce di-halogenated indazoles. nih.govresearchgate.net

ReagentPositionSubstrateConditionsYield
N-Bromosuccinimide (NBS)C74-Sulfonamido-1H-indazoleNot specifiedGood
N-Bromosuccinimide (NBS)C32-Phenyl-2H-indazoleEtOH, 95°C96%
Dibromohydantoin (DBDMH)C3Various IndazolesUltrasound, 30 minGood

This table presents examples of regioselective bromination reactions on the indazole core based on available research data. rsc.orgresearchgate.netrsc.org

The formation of the indazole ring is the cornerstone of the synthesis. A robust and widely used method for synthesizing 3-aminoindazoles is the reaction of ortho-halobenzonitriles with hydrazine. organic-chemistry.orgresearchgate.net For the target molecule, this would involve a precursor like 2-bromo-6-fluorobenzonitrile reacting with hydrazine hydrate. smolecule.com This reaction proceeds via an initial nucleophilic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the pyrazole ring fused to the benzene ring.

This method is efficient, often providing high yields in short reaction times. nih.gov For example, refluxing 5-bromo-2-fluorobenzonitrile with hydrazine hydrate can afford 5-bromo-1H-indazol-3-amine in high yield within 20 minutes. nih.gov Similarly, o-fluorobenzaldehydes and their O-methyloximes can be condensed with hydrazine to form the indazole ring. acs.orgnih.gov The use of polyphosphoric acid (PPA) can also facilitate the intramolecular cyclization of various hydrazones to yield substituted indazoles. researchgate.net

PrecursorReagentKey ConditionProduct
2-HalobenzonitrilesHydrazine Carboxylic EstersCu-catalyzed3-Aminoindazoles
o-FluorobenzaldehydesHydrazineCondensationIndazoles
Substituted Acetophenone HydrazonesPolyphosphoric Acid (PPA)CyclizationSubstituted Indazoles
2-Formylphenylboronic AcidsHydrazine DicarboxylatesCopper(II) AcetateIndazoles

This table summarizes various precursor types and reagents for the formation of the indazole ring system. organic-chemistry.orgacs.orgresearchgate.netresearchgate.net

A significant challenge in the synthesis of 1-substituted indazoles is controlling the regioselectivity of N-alkylation. Indazoles possess two reactive nitrogen atoms (N1 and N2), and alkylation often yields a mixture of both isomers. researchgate.netresearchgate.netrsc.org The ratio of N1 to N2 products is influenced by the substrate's electronic properties, the alkylating agent, the base, and the solvent used. nih.govnih.gov

Generally, N1-alkylated products are considered thermodynamically more stable, while N2 products are often favored under kinetic control. researchgate.net

Basic Conditions : Traditional methods using an alkyl halide (e.g., methyl iodide) with a base like K₂CO₃ or NaH in a polar aprotic solvent like DMF often lead to mixtures of N1 and N2 isomers. nih.gov For instance, methylation of 6-nitro-1H-indazole with dimethyl sulfate and potassium hydroxide yields an approximate 1:1 mixture of the N1 and N2 methyl isomers. researchgate.netresearchgate.net

Acidic Conditions : Mildly acidic conditions can favor regioselective alkylation at the N2 position. researchgate.netresearchgate.netacs.org

Reagent Control : The choice of methylating agent is crucial. Reagents like methyl 2,2,2-trichloroacetimidate have been developed to achieve more selective N2-methylation. researchgate.netresearchgate.net Conversely, high N1-selectivity has been observed using NaH in THF for electron-deficient indazoles, potentially through chelation with a nearby substituent. beilstein-journals.org A two-step process involving enamine formation with an aldehyde followed by hydrogenation has also been developed for highly selective N1-alkylation. nih.gov

Methylating AgentBase/AcidConditionsMajor Product
Dimethyl SulfateKOH45 °C~1:1 mixture of N1 and N2
Methyl Iodide-100 °C, sealed tubeN2 (regioselective)
Isobutyraldehyde, then H₂/Pt/C-Two stepsN1 (exclusive)
AlkyltosylatesCesium CarbonateDioxane, 90 °CN1 (high selectivity)

This table illustrates how different methylation conditions can influence the regiochemical outcome in indazole alkylation. researchgate.netresearchgate.netnih.govbeilstein-journals.org

Advanced Synthetic Approaches and Process Chemistry Considerations

Modern synthetic chemistry employs advanced techniques to improve efficiency, yield, and functional group tolerance, which are critical for large-scale production.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the functionalization of the indazole scaffold. rsc.org This reaction is highly efficient for creating C-C bonds by coupling a halo-indazole (typically a bromo- or iodo-indazole) with a boronic acid or its ester. rsc.orgnih.govrsc.org

The Suzuki reaction is valued for its mild conditions, broad substrate scope, and tolerance of various functional groups. rsc.org It can be used to introduce aryl and heteroaryl groups at different positions of the indazole ring, such as C3, C5, or C7. nih.govnih.govmdpi.com

Key components of the Suzuki-Miyaura reaction for indazole functionalization include:

Catalyst : Palladium complexes are most common, with [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being effective choices. nih.govnih.gov

Base : An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically required. nih.govnih.gov

Solvent : A mixture of an organic solvent like dioxane or dimethoxyethane (DME) and water is often used. nih.govnih.gov

This methodology allows for the late-stage diversification of indazole intermediates, enabling the rapid synthesis of libraries of analogues for structure-activity relationship (SAR) studies. nih.govnih.gov

Halo-IndazoleBoronic AcidCatalystBaseYield
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃High
tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylatePhenylboronic acidPd(PPh₃)₄Na₂CO₃>80%
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPdCl₂(PPh₃)₂K₂CO₃Moderate to Good

This table provides examples of Suzuki-Miyaura cross-coupling reactions used to functionalize halogenated indazoles. rsc.orgnih.govnih.gov

C-H Activation and Functionalization Strategies for Indazole Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a highly efficient and atom-economical strategy for synthesizing complex molecules, including indazole derivatives. mdpi.com This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Transition-metal catalysis, particularly with rhodium (Rh), palladium (Pd), and cobalt (Co), is central to these methodologies. mdpi.comnih.gov

Rhodium(III)-catalyzed C-H activation has been successfully employed for the one-step synthesis of N-aryl-2H-indazoles. nih.gov This transformation typically involves the reaction of azobenzenes with aldehydes, where the azo group acts as a directing group to facilitate ortho-C–H bond activation. nih.gov The subsequent cyclization and aromatization yield the indazole core. nih.gov Various catalytic systems, often involving combinations of metal salts like [Cp*RhCl₂]₂ with silver (Ag) or copper (Cu) co-catalysts, have been developed to promote these reactions under different conditions. mdpi.com For instance, Rh(III)/Cu(II)-catalyzed systems can achieve C-H amidation and subsequent N-N bond formation to construct the 1H-indazole ring. nih.gov

Cobalt(III) catalysis offers a cost-effective alternative for similar transformations, enabling the synthesis of N-aryl-2H-indazoles through C–H bond functionalization of azobenzenes and their addition to aldehydes. nih.gov These strategies exhibit broad functional group tolerance, allowing for the synthesis of indazoles bearing diverse substituents such as halogens and esters, which is crucial for creating analogues of this compound. nih.gov The late-stage functionalization of a pre-formed indazole ring via C-H activation is another powerful tool for increasing molecular diversity. researchgate.netrsc.org

Table 1: Overview of Metal-Catalyzed C-H Activation Strategies for Indazole Synthesis

Catalytic System Starting Materials Product Type Key Features
Rhodium(III)/Silver(I) Azobenzenes, Aldehydes N-Aryl-2H-indazoles Efficient, one-step process with high functional group compatibility. nih.gov
Rhodium(III)/Copper(II) Azobenzenes, Sulfoxonium Ylides 3-Acyl-2H-indazoles Sequential C-H activation and cyclization for C3 functionalization. nih.gov

| Cobalt(III) | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles | Cost-effective metal catalyst; efficient access to highly substituted heterocycles. nih.gov |

Sustainable and Scalable Synthetic Protocols for Indazole Derivatives

A growing emphasis in chemical synthesis is the development of sustainable and scalable protocols that minimize environmental impact and are economically viable. nih.gov In the context of indazole synthesis, this translates to employing green chemistry principles such as using metal-free catalysts, bio-based solvents, and energy-efficient reaction conditions. nih.govbenthamdirect.com

One sustainable approach involves visible-light-induced reactions, which can proceed under mild, metal-free conditions. For example, the deoxygenative cyclization of o-carbonyl azobenzenes can be achieved using visible light to produce 2H-indazoles in excellent yields. rsc.org This photochemical method avoids the need for noble metal catalysts and harsh reagents. rsc.org

The use of environmentally benign solvents is another cornerstone of green indazole synthesis. Protocols have been developed using polyethylene glycol (PEG) as a recyclable solvent for copper-catalyzed three-component reactions to form 2H-indazoles. organic-chemistry.org Similarly, some methods utilize ammonium chloride as a mild acid catalyst in ethanol, which is a greener solvent, to produce 1H-indazoles. samipubco.com

Scalability is a critical consideration for the industrial application of synthetic methods. nih.gov Reactions that utilize readily available starting materials, employ oxygen as the terminal oxidant, and produce water and nitrogen as byproducts are highly desirable. nih.gov The development of such efficient and environmentally friendly protocols is essential for the large-scale production of indazole-based compounds. nih.gov

Purification and Purity Assessment Techniques for Novel Indazole Compounds

The synthesis of novel indazole compounds like this compound often yields mixtures of isomers or contains residual starting materials and byproducts. Therefore, robust purification and analytical validation techniques are indispensable for isolating the desired compound and confirming its identity and purity.

Chromatographic Purification Methods

Chromatography is a fundamental technique for the separation and purification of organic compounds. openaccesspub.org For indazole derivatives, column chromatography using silica gel is a standard method to isolate the target product from the crude reaction mixture. mdpi.comresearchgate.net The choice of eluent, typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate, is optimized to achieve effective separation of the desired compound from impurities. mdpi.com

In many indazole syntheses, particularly those involving N-alkylation or N-arylation, a mixture of N-1 and N-2 substituted isomers is formed. google.com High-Performance Liquid Chromatography (HPLC), especially reverse-phase HPLC, is a powerful tool for both the analytical assessment and preparative separation of these isomers. nih.govnih.gov Recrystallization from a mixed solvent system is another effective method for purifying indazole isomers on a larger scale, often yielding single isomers with purity exceeding 99%. google.com

Advanced Spectroscopic and Analytical Validation (NMR, Mass Spectrometry, HPLC)

Once a novel indazole compound is purified, its structural identity and purity must be rigorously confirmed using a combination of advanced spectroscopic and analytical methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including indazole derivatives. nih.gov Both ¹H and ¹³C NMR spectroscopy are used to provide detailed information about the molecular framework. A key application of NMR in indazole chemistry is the unambiguous assignment of substitution at the N-1 and N-2 positions, as the chemical shifts for the two isomers are typically distinct. nih.govipb.pt For example, in ¹³C NMR, the chemical shifts of the carbon atoms within the heterocyclic ring can differ significantly between N-1 and N-2 substituted indazoles. ipb.pt Two-dimensional NMR techniques, such as NOESY, can also be employed to confirm the position of substitution through spatial correlations. mdpi.com

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Indazole Protons

Proton Typical Chemical Shift Range (ppm) Notes
H-3 7.9 - 8.4 Often appears as a singlet or doublet, downfield due to proximity to nitrogen atoms. mdpi.comamazonaws.com
Aromatic (Benzene Ring) 6.8 - 7.9 Complex multiplet patterns depend on the substitution pattern. mdpi.comamazonaws.com
N-CH₃ 3.4 - 4.0 A characteristic singlet for N-methylated indazoles. nih.govmdpi.com

| NH | 9.7 - 10.7 | A broad singlet for N-unsubstituted indazoles, often exchangeable with D₂O. amazonaws.com |

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns. tutorchase.com For a compound like this compound, which contains a bromine atom, mass spectrometry is particularly informative. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. pearson.com This results in a characteristic isotopic pattern for the molecular ion peak (M), which appears as a doublet of nearly equal intensity at M and M+2, confirming the presence of a single bromine atom in the molecule. tutorchase.compearson.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence. amazonaws.com

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of the final indazole compound. mdpi.com By developing a suitable method, typically using a reversed-phase column (e.g., C18) and an appropriate mobile phase, a single sharp peak for the target compound indicates a high degree of purity. nih.gov The area of this peak relative to the total area of all peaks in the chromatogram allows for quantitative determination of purity. HPLC is also instrumental in separating enantiomers of chiral indazole derivatives when a chiral stationary phase is used. ptfarm.pl

Pharmacological Profile and Mechanistic Elucidation of 6 Bromo 7 Fluoro 1 Methyl Indazol 3 Amine and Its Derivatives

In Vitro Biological Activity Spectrum

The 6-Bromo-7-fluoro-1-methyl-indazol-3-amine scaffold has been the subject of various in vitro studies to determine its potential as a therapeutic agent. These investigations have revealed a broad spectrum of biological activities, ranging from antiproliferative effects in cancer cell lines to antimicrobial and antiprotozoal efficacy. Furthermore, derivatives of this compound have demonstrated potent and selective inhibition of key enzymes involved in cellular signaling pathways.

Antiproliferative Activity in Cancer Cell Lines (e.g., K562, A549, PC-3, Hep-G2)

Derivatives of the indazole-3-amine core structure have shown notable antiproliferative activity against a panel of human cancer cell lines. A study focusing on the structural modifications of the 1H-indazole-3-amide framework led to the synthesis of a series of piperazine-indazole derivatives. nih.gov Among these, certain compounds exhibited significant cytotoxic effects. For instance, one derivative, compound 6o, demonstrated a promising inhibitory effect against the chronic myeloid leukemia cell line (K562) with a half-maximal inhibitory concentration (IC50) value of 5.15 µM. nih.gov The antiproliferative activity of these derivatives was also evaluated against human lung cancer cells (A549), prostate cancer cells (PC-3), and human hepatoma cells (Hep-G2). nih.gov

Antiproliferative Activity of Indazole-3-amine Derivatives
CompoundCell LineIC50 (µM)
Compound 6oK562 (Chronic Myeloid Leukemia)5.15
Compound 6oA549 (Lung Cancer)-
Compound 6oPC-3 (Prostate Cancer)-
Compound 6oHep-G2 (Hepatoma)-

Antimicrobial Efficacy Against Bacterial and Fungal Strains

The 6-bromo-1H-indazole scaffold has been utilized in the synthesis of novel 1,2,3-triazole derivatives, which were subsequently evaluated for their antimicrobial properties. These compounds were tested against a range of bacterial and fungal strains. The results of these evaluations, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, indicate that several of these synthesized derivatives exhibit moderate to good inhibitory activity when compared with standard antimicrobial drugs.

Antimicrobial Activity of 6-Bromo-1H-indazole Derivatives
CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Representative DerivativesGram-positive bacteriaData not specifiedC. albicansData not specified
Gram-negative bacteriaData not specifiedA. nigerData not specified

Evaluation of Antileishmanial and Anti-HIV Activities

The therapeutic potential of indazole derivatives extends to antiprotozoal and antiviral applications. A study on 3-chloro-6-nitro-1H-indazole derivatives revealed their potential as antileishmanial agents. nih.gov The biological potency of these compounds was assessed using an MTT assay, which identified a promising growth inhibitor of Leishmania major. nih.gov The inhibitory potency of these derivatives was found to be dependent on the Leishmania species, with some compounds exhibiting strong to moderate activity against L. infantum. nih.gov

Antileishmanial Activity of Indazole Derivatives
CompoundLeishmania SpeciesIC50 (µM)
Compound 13 (3-chloro-6-nitro-1H-indazole derivative)L. major-
Representative Derivatives (3-chloro-6-nitro-1H-indazole)L. infantumStrong to moderate activity

Enzyme Inhibition and Receptor Binding Assays (e.g., Kinase Inhibition, IDO1)

Derivatives of this compound have been investigated as potent enzyme inhibitors, particularly targeting kinases and indoleamine 2,3-dioxygenase 1 (IDO1).

Kinase Inhibition: A series of 3-amino-1H-indazol-6-yl-benzamides were designed as type II kinase inhibitors that target the 'DFG-out' conformation of the kinase activation loop. Several of these compounds demonstrated single-digit nanomolar half-maximal effective concentrations (EC50) against FMS-like tyrosine kinase 3 (FLT3), c-Kit, and the gatekeeper T674M mutant of platelet-derived growth factor receptor alpha (PDGFRα). The synthesis of some of these potent inhibitors utilized 6-bromo-N-methyl-1H-indazol-3-amine as a starting material, highlighting the importance of this scaffold.

IDO1 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan metabolism and a significant target in cancer immunotherapy. A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their inhibitory activity against IDO1. One of these compounds displayed an IC50 value of 0.74 µM in an enzymatic assay and 1.37 µM in a cell-based assay. nih.gov

Enzyme Inhibitory Activity of Indazole Derivatives
Compound ClassTarget EnzymeInhibitory Concentration
3-amino-1H-indazol-6-yl-benzamidesFLT3Single-digit nanomolar EC50
3-amino-1H-indazol-6-yl-benzamidesc-KitSingle-digit nanomolar EC50
3-amino-1H-indazol-6-yl-benzamidesPDGFRα (T674M mutant)Single-digit nanomolar EC50
4,6-substituted-1H-indazoleIDO1 (enzymatic)IC50 = 0.74 µM
4,6-substituted-1H-indazoleIDO1 (cellular)IC50 = 1.37 µM

Selectivity Profiling Against Related Biological Targets

The selectivity of therapeutic agents is a critical factor in minimizing off-target effects. For the indazole-based compounds, selectivity has been assessed in both cancer and normal cell lines, as well as across the kinome.

The antiproliferative derivative, compound 6o, which was potent against the K562 cancer cell line (IC50 = 5.15 µM), showed significantly lower cytotoxicity against the normal human embryonic kidney cell line HEK-293, with an IC50 value of 33.2 µM. nih.gov This indicates a degree of selectivity for cancer cells over non-malignant cells. nih.gov

In the context of kinase inhibition, a representative 3-amino-1H-indazol-6-yl-benzamide was screened against a large panel of 402 kinases. The results revealed a broad selectivity profile, yet the compound maintained high potency against its intended targets, such as FLT3 and Kit-T670I, with over 1000-fold selectivity for cellular growth dependent on these kinases.

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

The biological activity of this compound derivatives is intricately linked to their chemical structure. The core indazole scaffold, consisting of a bicyclic aromatic system, serves as a versatile platform for modification. The amine group at the C3 position is a critical hydrogen bond donor, facilitating interactions with biological targets such as the ATP-binding pockets of kinases.

Substitutions on the benzene (B151609) ring of the indazole nucleus significantly influence the pharmacological profile. The bromine atom at the C6 position and the fluorine atom at the C7 position enhance electrophilic reactivity and dipole interactions. The bulky nature of the bromine atom can also introduce steric hindrance, which can direct the reactivity of the molecule. The high electronegativity of the fluorine atom polarizes the aromatic ring.

The methyl group at the N1 position plays a crucial role in the structure-property relationship of these compounds. N1-alkylation prevents tautomerization, locking the indazole in the 1H configuration. This not only improves synthetic yield but also provides steric protection against metabolic degradation.

In the development of 3-amino-1H-indazol-6-yl-benzamide kinase inhibitors, it was observed that modifications to the 'tail' region of the molecule dramatically impacted activity. Replacement of a substituted aniline (B41778) moiety resulted in a significant loss of activity against FLT3, PDGFRα, and c-Kit, suggesting a key interaction in this region of the target kinase.

Furthermore, modifications aimed at improving physicochemical properties have been explored. For example, the introduction of sulfonamide groups at the C3 position has been shown to improve aqueous solubility by reducing the LogP value. Conversely, replacing the bromine at C6 with iodine was found to increase affinity for PI3Kδ but at the cost of reduced metabolic stability.

Impact of Halogen Substituents (Bromine, Fluorine) on Biological Activity

Halogen atoms affect intermolecular contacts and crystal packing, which can translate to altered binding affinity for a target protein. researchgate.netnih.gov The fluorine atom at position 7 is particularly noteworthy. Due to its high electronegativity, fluorine can form strong hydrogen bonds and other non-covalent interactions, potentially stabilizing the binding of the molecule within the active site of its target. Furthermore, the strategic placement of fluorine has been recognized as a method to improve absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Specifically, suitably positioned fluorine atoms can enhance metabolic stability and membrane permeability, which are crucial for oral bioavailability. nih.gov

The bromine atom at position 6, being larger and more polarizable than fluorine, contributes differently to the molecule's profile. It can form halogen bonds, a type of non-covalent interaction that can be important for ligand-receptor recognition. The bulkiness of the bromine atom can also introduce steric hindrance, which may confer selectivity by favoring binding to targets with complementary active site topographies while preventing binding to others. vulcanchem.com Theoretical studies on other halogenated compounds suggest that different halogens can lead to distinct molecular conformations, which in turn dictates the molecule's ability to adopt the necessary bioactive conformation for its target. researchgate.netnih.gov

Halogen SubstituentPositionPotential Impact on Biological PropertiesPrimary Mechanism of Influence
Fluorine (F)7Enhanced binding affinity, improved metabolic stability, increased permeability. nih.govHigh electronegativity, ability to form strong hydrogen bonds.
Bromine (Br)6Modulation of selectivity, potential for halogen bonding. vulcanchem.comSteric bulk, polarizability.

Role of N-Methylation and Amine Substitution on Potency and Selectivity

The N-methylation at the 1-position and the amine group at the 3-position of the indazole core are fundamental to the molecule's pharmacological activity. The alkylation of the indazole nitrogen is a critical step that can result in two different regioisomers, N1- and N2-alkylated products, which often exhibit vastly different biological activities. researchgate.net

The methylation of 6-bromo-7-fluoro-indazol-3-amine at the N1 position serves two primary purposes. First, it prevents tautomerization, locking the molecule into a single, defined chemical form. This can be crucial for consistent and high-affinity binding to a biological target, as it reduces the entropic penalty of binding. Second, the choice between N1 and N2 methylation is a key determinant of biological activity. The synthesis of N-substituted indazoles often yields a mixture of isomers, and achieving regioselectivity for the desired N1-methyl isomer is a significant challenge in medicinal chemistry. researchgate.net The specific placement of the methyl group on the N1 nitrogen directly influences the orientation of the rest of the molecule within a binding pocket.

The primary amine (-NH2) at the C3 position is a common feature in many kinase inhibitors, where it often acts as a crucial hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of protein kinases. This interaction is often essential for the potency of the inhibitor. Modifications or substitutions at this amine group can dramatically alter the compound's potency and selectivity profile by changing its hydrogen bonding capacity and steric interactions within the active site.

Structural FeaturePositionPostulated Role in Biological Activity
N-MethylationN1Locks molecular conformation, prevents tautomerization, directs binding orientation. researchgate.net
Amine SubstitutionC3Acts as a key hydrogen bond donor for target interaction, crucial for potency.

Conformational Analysis and Bioactive Conformation Determination

Conformational analysis involves determining the spatial arrangement of atoms in a molecule. For a drug molecule, the bioactive conformation is the specific three-dimensional shape it adopts when it binds to its biological target. The substituents on the this compound core play a significant role in defining its preferred and bioactive conformations.

Determining the bioactive conformation is typically achieved through experimental techniques like X-ray co-crystallography, where the compound is crystallized with its target protein, or through computational methods such as molecular docking and dynamic simulations. This information is invaluable for structure-activity relationship (SAR) studies and for designing next-generation derivatives with improved potency and selectivity.

Ligand Efficiency and Lipophilicity Optimization Strategies

In modern drug discovery, potency alone is not sufficient. Key metrics like Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are used to assess the quality of a lead compound. nih.gov

Ligand Efficiency (LE) measures the binding energy per heavy atom, providing an indication of how efficiently a molecule binds to its target.

Lipophilic Efficiency (LipE) relates the potency of a compound to its lipophilicity (LogP), aiming to maximize potency while minimizing lipophilicity to avoid issues with promiscuity, toxicity, and poor pharmacokinetic properties. nih.gov

Optimization strategies for compounds like this compound would involve modifying the structure to improve these efficiency metrics. For instance, replacing the bromine with a different group could alter the molecule's size and lipophilicity. Adding small, polar functional groups to the molecule could decrease lipophilicity while potentially adding beneficial interactions with the target, thereby improving LipE. The goal of such strategies is to achieve a balance between high affinity for the target and favorable drug-like properties. nih.gov

MetricDefinitionImportance in Drug Design
Ligand Efficiency (LE)Binding affinity per non-hydrogen atom.Identifies small, efficient fragments for lead development. nih.gov
Lipophilic Efficiency (LipE)Potency (pIC50) minus lipophilicity (LogP).Balances potency with favorable ADME properties, reducing off-target effects. nih.gov

Molecular Mechanism of Action Investigations

Understanding how a compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent. This involves identifying its primary cellular targets and characterizing the subsequent changes in signaling pathways.

Identification and Validation of Primary Molecular Targets

While specific targets for this compound are not detailed in the provided context, the indazole scaffold is a well-established pharmacophore in many kinase inhibitors. Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer. nih.gov Therefore, it is plausible that the primary molecular targets of this compound are within the protein kinase family.

The identification of these targets would involve a series of experimental approaches. Initial screening could be performed against a panel of known kinases to determine inhibitory activity. Subsequent validation techniques would confirm direct binding in a cellular context. Such methods are essential to confirm that the observed biological effects of the compound are a direct result of its interaction with the identified target.

Analysis of Downstream Signaling Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Perturbation, Specific Protein Regulation)

Inhibition of a primary molecular target, such as a protein kinase, initiates a cascade of downstream effects. These modulations of signaling pathways ultimately determine the cellular response, which can include apoptosis (programmed cell death) or cell cycle arrest. researchgate.netmdpi.com

Apoptosis Induction: Many anti-cancer agents function by inducing apoptosis in tumor cells. nih.gov A compound like this compound, if it inhibits a pro-survival kinase, could trigger apoptosis. This process is executed by a family of proteases called caspases. cellsignal.com The induction of apoptosis can be confirmed by observing key cellular changes. nih.govnih.gov

Cell Cycle Perturbation: The cell cycle is tightly regulated by a family of kinases known as cyclin-dependent kinases (CDKs). mdpi.com Inhibition of specific CDKs can cause cells to arrest at different phases of the cell cycle, preventing their proliferation. Analysis of cell cycle distribution using techniques like flow cytometry can reveal if a compound perturbs this fundamental process. Downregulation of key cell cycle control genes, such as CDK1/2, can be a strong indicator of this mechanism. mdpi.com

The table below summarizes common experimental methods used to investigate these downstream effects.

Downstream EffectDescriptionCommon Investigative Assays
Apoptosis InductionActivation of programmed cell death pathways. nih.govAnnexin V/PI staining, Caspase activation assays, Mitochondrial membrane potential measurement (e.g., JC-1). nih.gov
Cell Cycle PerturbationArrest of cell division at specific checkpoints (G1, S, G2/M). mdpi.comPropidium iodide (PI) staining followed by flow cytometry.
Specific Protein RegulationChanges in the expression or phosphorylation status of key signaling proteins.Western Blotting, Phospho-flow cytometry. nih.gov

Protein-Ligand Interaction Studies

The precise characterization of the interaction between a ligand, such as this compound, and its target protein is fundamental to understanding its mechanism of action. Techniques like Isothermal Titration Calorimetry, Surface Plasmon Resonance, and X-ray Crystallography provide detailed thermodynamic, kinetic, and structural information, respectively, about these interactions.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique allows for the determination of key thermodynamic parameters that define the binding event. A typical ITC experiment would yield the binding affinity (Kd), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS).

Hypothetical ITC Data for this compound

Parameter Value Unit
Binding Affinity (Kd) [Data Not Available] µM
Stoichiometry (n) [Data Not Available]
Enthalpy Change (ΔH) [Data Not Available] kcal/mol

This data would reveal whether the binding is primarily driven by favorable enthalpic contributions, such as the formation of hydrogen bonds and van der Waals interactions, or by an increase in entropy, often associated with the release of bound water molecules from the protein's binding site.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a powerful technique for studying the kinetics of protein-ligand interactions in real-time. By immobilizing the target protein on a sensor chip and flowing the ligand over the surface, SPR can measure the association rate constant (ka) and the dissociation rate constant (kd). The ratio of these constants provides the equilibrium dissociation constant (Kd), which is a measure of binding affinity.

Hypothetical SPR Data for this compound

Parameter Value Unit
Association Rate (ka) [Data Not Available] M-1s-1
Dissociation Rate (kd) [Data Not Available] s-1

This kinetic data is crucial for understanding the residence time of the compound on its target, a parameter that can be critical for its pharmacological efficacy.

X-ray Crystallography of Co-Crystals

X-ray crystallography provides high-resolution, three-dimensional structural information about the protein-ligand complex. By obtaining a co-crystal of the target protein with this compound, it would be possible to visualize the precise binding mode of the compound. This includes identifying the specific amino acid residues involved in the interaction, the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds), and any conformational changes in the protein upon ligand binding.

Hypothetical Crystallographic Data for this compound Complex

Parameter Details
PDB ID [Not Available]
Resolution [Not Available]
Key Interacting Residues [Not Available]

Computational Chemistry and Rational Design Strategies

Molecular Docking and Scoring Function Evaluation for Target Interactions

No molecular docking studies for 6-Bromo-7-fluoro-1-methyl-indazol-3-amine have been reported. This type of analysis is fundamental for predicting the binding orientation and affinity of a ligand to a specific protein target. Such a study would involve preparing a 3D model of the compound and docking it into the active site of a relevant biological target. The interaction energies and binding modes would then be evaluated using various scoring functions to estimate the compound's potential efficacy.

Molecular Dynamics Simulations for Binding Dynamics and Conformational Flexibility

There is no available information on molecular dynamics (MD) simulations performed on this compound. MD simulations provide insights into the dynamic nature of the ligand-receptor complex over time, assessing the stability of binding poses predicted by molecular docking and revealing the conformational flexibility of the compound within the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

No QSAR models have been developed that specifically include this compound. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, such a model would require a dataset of structurally related indazole derivatives with corresponding activity data, which is currently unavailable.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

There are no published pharmacophore models derived from or used to screen for ligands like this compound. Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity. This model could be used as a query for virtual screening of large chemical databases to identify novel, structurally diverse compounds with the potential for similar biological activity.

Computational Approaches for ADME Prediction

Specific in silico predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties for this compound are not available in the literature. These computational models are crucial for early-stage drug discovery to predict a compound's pharmacokinetic profile and identify potential liabilities such as poor absorption or rapid metabolism.

Preclinical Pharmacological Data for this compound Not Publicly Available

Following a comprehensive review of scientific literature and publicly accessible databases, detailed preclinical data regarding the pharmacological evaluation of the chemical compound this compound is not available. Specific research findings on its in vitro absorption, distribution, metabolism, and excretion (ADME) characteristics and in vivo pharmacokinetic (PK) profile in animal models have not been published in the public domain.

The indazole scaffold, a core component of this molecule, is significant in medicinal chemistry, often utilized in the development of kinase inhibitors for various therapeutic areas. General chemical principles suggest that the inclusion of bromine and fluorine atoms, along with a methyl group, is a strategic approach to modulate the compound's metabolic stability and physicochemical properties. For instance, the methylation at the N1 position of the indazole ring can offer steric protection against metabolic degradation.

Studies on analogous, but structurally distinct, fluorinated compounds have shown that the strategic placement of fluorine can significantly improve membrane permeability and reduce in vivo clearance, leading to enhanced oral bioavailability. nih.gov However, without specific experimental data for this compound, it is not possible to provide a scientifically accurate account of its properties as requested.

Information regarding the following specific parameters for this compound could not be located:

In Vitro ADME Characterization: No data from membrane permeability assays (such as Caco-2 or PAMPA), metabolic stability profiling in liver microsomes or hepatocytes, or plasma protein binding assays are publicly available.

In Vivo Pharmacokinetic Analysis: There are no published studies detailing the bioavailability, clearance rates, or tissue distribution of this compound in any animal models.

While research exists on the tissue distribution of other bromo-methylated compounds for applications like PET imaging, these findings are not transferable to the compound due to significant structural differences. nih.gov

Preclinical Pharmacological Evaluation in Vitro and in Vivo Non Human Studies

In Vivo Pharmacokinetic (PK) Analysis in Animal Models

Metabolic Fate and Excretion Pathway Elucidation in Animal Models

No specific studies detailing the metabolic fate and excretion pathways of 6-Bromo-7-fluoro-1-methyl-indazol-3-amine in any animal models were identified. Research on closely related indazole derivatives suggests that metabolism often involves oxidation, hydroxylation, and glucuronidation, with excretion occurring via both renal and fecal routes. However, the specific metabolic profile is highly dependent on the substitution pattern of the indazole core. For instance, the presence of halogen atoms, such as bromine and fluorine, can significantly influence the rate and sites of metabolism. Without dedicated studies on this compound, any discussion of its metabolic fate would be speculative.

In Vivo Efficacy Studies in Relevant Preclinical Disease Models (e.g., Xenograft Models for Cancer, in vivo Infection Models)

No in vivo efficacy studies for this compound in preclinical disease models, such as cancer xenografts or infection models, were found in the public domain. The indazole scaffold is a common feature in many biologically active compounds, and numerous indazole derivatives have been investigated for their potential as therapeutic agents, particularly in oncology. nih.govrsc.orgnih.gov Structure-activity relationship studies of various substituted indazoles have shown that modifications to the indazole ring can significantly impact their efficacy in cancer models. researchgate.netacs.org However, there is no specific published data available to create efficacy tables or detail research findings for this compound.

Future Perspectives and Research Challenges

Strategies for Lead Optimization and Analogue Development for 6-Bromo-7-fluoro-1-methyl-indazol-3-amine

The 1H-indazole-3-amine scaffold is recognized as an effective fragment for binding to the hinge region of kinases, a critical interaction for inhibitory activity. nih.gov Lead optimization strategies for this compound will focus on systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties. The development of analogues will be guided by structure-activity relationship (SAR) studies.

Key strategies include:

Modification of the Indazole Core: Substituents on the indazole ring, such as the bromo and fluoro groups, are critical for target engagement. vulcanchem.com The synthesis of analogues with alternative halogen substitutions or other functional groups at positions 6 and 7 could modulate binding affinity and selectivity.

Derivatization of the 3-Amine Group: The amine group at the C3 position is a key hydrogen bond donor. vulcanchem.com Acylation or alkylation of this group can create a library of amide or substituted amine analogues. This approach has been used to create indazole derivatives with potent antitumor activity. nih.gov

Synthesis of Fused-Ring Systems: The creation of novel derivatives by tethering other heterocyclic rings, such as 1,2,3-triazoles, to the indazole core represents a promising avenue for discovering compounds with new biological activities, including antimicrobial properties. researchgate.net

Computational Modeling: In silico docking and molecular dynamics simulations can be employed to predict the binding modes of newly designed analogues with their target proteins, helping to prioritize the synthesis of the most promising compounds.

Table 1: Proposed Analogue Development Strategies

Modification Site Strategy Rationale Potential Outcome
C6-Bromo GroupReplace with other halogens (Cl, I) or small alkyl groupsModulate steric and electronic properties to fine-tune binding affinity and selectivity. vulcanchem.comEnhanced target potency; altered selectivity profile.
C7-Fluoro GroupReplace with H, Cl, or methoxy (B1213986) groupInvestigate the role of the fluorine atom in target interaction and metabolic stability.Improved pharmacokinetic properties.
N1-Methyl GroupSubstitute with larger alkyl or cycloalkyl groupsExplore steric effects on the kinase hinge-binding region and influence metabolic stability. vulcanchem.comIncreased metabolic stability; modulated potency.
C3-Amine GroupSynthesize amide or sulfonamide derivativesIntroduce additional hydrogen bond donors/acceptors to explore new interactions in the target's binding pocket. nih.govImproved solubility and cell permeability.

Exploration of Novel Therapeutic Applications Beyond Current Research Focus

While indazole derivatives are well-established as kinase inhibitors for oncology, the structural features of this compound suggest potential utility in other therapeutic areas. nih.govresearchgate.net

Oncology: Further investigation into the anti-proliferative activity of this compound against a wider range of cancer cell lines is warranted. nih.gov Mechanistic studies could explore its potential to induce apoptosis or affect cell cycle progression through pathways like the p53/MDM2 system. nih.gov

Neurological Disorders: Related indazole compounds serve as building blocks for agents targeting neurological disorders, suggesting a potential avenue for research. chemimpex.com

Infectious Diseases: The indazole scaffold has been associated with antimicrobial activity. researchgate.net Analogues of this compound could be screened for efficacy against various bacterial and fungal pathogens. researchgate.net Furthermore, the use of a similar compound, 7-bromo-4-chloro-1H-indazol-3-amine, as an intermediate in the synthesis of the HIV-1 capsid inhibitor Lenacapavir suggests a potential, albeit distant, application in antiviral research. chemrxiv.orgresearchgate.net

Inflammatory Diseases: Certain indazole derivatives have shown anti-inflammatory properties, opening another possible therapeutic field for investigation. researchgate.net

Table 2: Potential Therapeutic Applications

Therapeutic Area Rationale/Research Focus Supporting Evidence
Oncology Potent kinase inhibition; induction of apoptosis and cell cycle arrest. nih.govIndazole core is present in multiple approved kinase inhibitor drugs. researchgate.net
Neurology Serves as a scaffold for agents used in neurological disorder research. chemimpex.comGeneral application of the 1H-indazol-3-amine scaffold in CNS drug discovery. chemimpex.com
Infectious Diseases Potential antimicrobial and antiviral applications. researchgate.netchemrxiv.org6-bromo-1H-indazole derivatives show antimicrobial efficacy; related structures are intermediates for HIV drugs. researchgate.netchemrxiv.org
Inflammation Indazole derivatives have demonstrated anti-inflammatory activity. researchgate.netDocumented biological activities of the broader indazole chemical class. researchgate.net

Addressing Challenges in Compound Developability and Translational Research

Translating a promising compound from the laboratory to clinical application requires overcoming significant challenges related to its physicochemical properties and manufacturing process.

Aqueous Solubility: Poor solubility can hinder formulation and bioavailability. Strategies to improve this include the introduction of polar functional groups, such as sulfonamides, into the molecular structure. vulcanchem.com

Scalable Synthesis: The development of an efficient, high-yield, and cost-effective synthesis route is paramount for producing the quantities of material needed for advanced preclinical and clinical studies. Research into practical synthesis methods that avoid chromatographic purification, as demonstrated for similar indazole intermediates, will be crucial. chemrxiv.orgresearchgate.net Challenges in regioselectivity during synthesis, such as controlling the position of methylation, may require optimization of reaction conditions, solvents, and reagents. nih.govnih.gov

Table 3: Developability Challenges and Mitigation Strategies

Challenge Potential Impact Proposed Solution
Poor Aqueous Solubility Low bioavailability; formulation difficulties.Introduce polar moieties (e.g., sulfonamides); salt formation; advanced formulation techniques (e.g., liposomal encapsulation). vulcanchem.com
Metabolic Instability Short in vivo half-life; rapid clearance.Conduct in vitro and in vivo metabolic studies to identify labile sites; modify structure to block metabolic pathways.
Synthesis & Scalability High cost of goods; low yield; isomeric impurities.Develop robust, regioselective synthetic routes; optimize reaction conditions (solvents, temperature); minimize chromatographic purification steps. researchgate.netnih.gov

Integration of Advanced Analytical Techniques and Omics Technologies in Mechanistic Studies

A deep understanding of the mechanism of action is essential for the rational development of this compound. Integrating advanced analytical and "omics" technologies can provide unprecedented insight into its biological effects.

Proteomics: Advanced mass spectrometry-based proteomics can be used for kinome profiling to identify the specific protein kinases that the compound inhibits. This helps to confirm its primary targets and reveal potential off-target effects that could lead to toxicity or new therapeutic opportunities.

Transcriptomics and Genomics: RNA sequencing (RNA-Seq) can be used to analyze changes in gene expression in cells treated with the compound. This can elucidate the downstream signaling pathways affected by target inhibition and identify biomarkers of response.

Metabolomics: By analyzing the global metabolic changes within a cell or organism following treatment, metabolomics can provide a functional readout of the compound's activity and its impact on cellular processes.

Advanced Molecular Imaging: The development of a radiolabeled version of the compound, for example with Carbon-11, would enable Positron Emission Tomography (PET) imaging. nih.gov This non-invasive technique could be used in preclinical models to visualize the compound's distribution, measure its engagement with targets in real-time, and assess its ability to cross biological barriers like the blood-brain barrier. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.